molecular formula C9H13N3 B1356771 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine CAS No. 332883-10-0

5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine

Cat. No. B1356771
M. Wt: 163.22 g/mol
InChI Key: XPEHODLGQDPVTB-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-1,7-naphthyridine is a class of heterocyclic compounds . They have been found in various natural sources and have been synthesized for their diverse biological activities . For example, they have been used in the development of potent Retinoid-Related Orphan Receptor γt Inverse Agonists .


Synthesis Analysis

The synthesis of related compounds like 5,6,7,8-Tetrahydro-1,6-naphthyridine has been developed . The synthesis features a newly discovered atom-economical protocol for Heck-type vinylation of chloropyridine using ethylene gas, an unprecedented formation of dihydronaphthyridine directly from 2-vinyl-3-acylpyridine mediated by ammonia, and a ruthenium-catalyzed enantioselective transfer hydrogenation as key steps .


Molecular Structure Analysis

The molecular structure of 5,6,7,8-Tetrahydro-1,7-naphthyridine includes a fused system of two pyridine rings . The exact structure of “5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine” could not be found.


Chemical Reactions Analysis

The chemical reactions of related compounds have been studied. For example, the syntheses of 5,6,7,8-Tetrahydro-1,6-naphthyridine rely on the efficient double Sonogashira reactions of 2,5-dibromopyridine with acetylenic alcohols and protected propargylamines followed by Chichibabin cyclizations .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5,6,7,8-Tetrahydro-1,7-naphthyridine include a molecular weight of 134.18 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 0 .

Scientific Research Applications

  • Medicinal Chemistry

    • 1,8-Naphthyridines have emerged as an important class of heterocyclic compounds due to their diverse biological activities .
    • Gemifloxacin, a compound containing 1,8-naphthyridine core has reached the drug market for the treatment of bacterial infections .
    • Many more are under clinical investigations .
  • Materials Science

    • This class of heterocycles finds use as ligands and components of light-emitting diodes , dye-sensitized solar cells , molecular sensors , or self-assembly host–guest systems .
  • Synthetic Chemistry

    • The development of methods for the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community .
    • This includes multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H .
  • Analgesic Effects

    • All the 5,6,7,8-tetrahydro-1,6-naphthyridines obtained exhibit a pronounced analgesic effect . This suggests that “5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine” might also have potential as an analgesic.
  • Antibacterial Research

    • According to a Chinese source , a compound similar to “5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine” can be used to synthesize a Fab I inhibitor with antibacterial activity. This suggests potential use in the treatment of bacterial infections in mammals, including humans .
  • Analgesic Effects

    • All the 5,6,7,8-tetrahydro-1,6-naphthyridines obtained exhibit a pronounced analgesic effect . This suggests that “5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine” might also have potential as an analgesic.
  • Antibacterial Research

    • According to a Chinese source , a compound similar to “5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine” can be used to synthesize a Fab I inhibitor with antibacterial activity. This suggests potential use in the treatment of bacterial infections in mammals, including humans .

Future Directions

The future directions for research on these compounds could include further exploration of their synthesis, analysis of their physical and chemical properties, and investigation of their potential biological activities. The development of more ecofriendly, safe, and atom-economical approaches for the synthesis of these compounds is also of considerable interest .

properties

IUPAC Name

5,6,7,8-tetrahydro-1,8-naphthyridin-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c10-6-8-4-3-7-2-1-5-11-9(7)12-8/h3-4H,1-2,5-6,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPEHODLGQDPVTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(NC1)N=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10591676
Record name 1-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine

CAS RN

332883-10-0
Record name 1-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)methanamine
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Synthesis routes and methods

Procedure details

Hydroxyamine hydrochloride (2 eq), sodium acetatetrihydrate (2 eq) and water (0.4M) were heated at 60° C. 1,2,3,4-tetrahydropyridino[2,3-b]pyridine-7-carbaldehyde was dissolved in methanol (2.5 mL) and added to the resulting solution. Additional methanol was added until the solution became clear, the reaction was stirred at 60° C. for 18 hrs. The mixture was cooled to room temperature, diluted with water (25 mL) and extracted with ether. The organic layer was extracted with saturated sodium bicarbonate and brine, dried over sodium sulfate, filtered and concentrated by in vacuo. To a solution of the oxime in trifluoroacetic acid (5 mL) was added zinc dust (5.6 eq) in several portions, while keeping the temperature between 15-25° C. After stirring for 15 mins., the mixture was added to a solution of an aqueous 2N NaOH (39 mL) solution and methylene chloride (21 mL) at 0° C. and stirred for an additional 15 mins. The reaction was filtered and the organic layer was separated, washed with water and brine, dried over sodium sulfate and concentrated in vacuo to yield the product. EI-MS m/z 163(M+H)+.
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